3,7,11-Trimethyldodeca-2,6,10-triene-1,5-diol

ADME prediction Lipophilicity Permeability

3,7,11-Trimethyldodeca-2,6,10-triene-1,5-diol (CAS 674299-09-3) is an acyclic sesquiterpenoid diol with the molecular formula C15H26O2 and a molecular weight of 238.37 g/mol. It is a structural derivative of farnesol, bearing an additional hydroxyl group at the C-5 position of the farnesene backbone.

Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
CAS No. 674299-09-3
Cat. No. B12541799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7,11-Trimethyldodeca-2,6,10-triene-1,5-diol
CAS674299-09-3
Molecular FormulaC15H26O2
Molecular Weight238.37 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CC(CC(=CCO)C)O)C)C
InChIInChI=1S/C15H26O2/c1-12(2)6-5-7-13(3)10-15(17)11-14(4)8-9-16/h6,8,10,15-17H,5,7,9,11H2,1-4H3
InChIKeyGIKQPOXYNFNFEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7,11-Trimethyldodeca-2,6,10-triene-1,5-diol (CAS 674299-09-3): Sourcing and Differentiation Guide for This Sesquiterpenoid Diol


3,7,11-Trimethyldodeca-2,6,10-triene-1,5-diol (CAS 674299-09-3) is an acyclic sesquiterpenoid diol with the molecular formula C15H26O2 and a molecular weight of 238.37 g/mol . It is a structural derivative of farnesol, bearing an additional hydroxyl group at the C-5 position of the farnesene backbone . Characterized by three conjugated or isolated double bonds and two hydroxyl functionalities, this compound occupies a distinct physicochemical space among sesquiterpenoids, with a predicted logP of 3.37 and a topological polar surface area (TPSA) of 40.46 Ų . Unlike the more common mono-ol farnesol, this diol offers dual-site reactivity and altered lipophilicity, features that directly impact its utility in synthetic chemistry, polymer science, and biological screening contexts.

Why Farnesol and Other Sesquiterpenoids Cannot Simply Replace 3,7,11-Trimethyldodeca-2,6,10-triene-1,5-diol in Research and Industrial Workflows


Sesquiterpenoids such as trans,trans-farnesol, cis-nerolidol, and various farnesene diol isomers are often grouped together in procurement catalogs, yet their physicochemical and functional profiles diverge significantly. Farnesol (CAS 4602-84-0) is a mono-ol with a predicted logP of 4.84 and a TPSA of only 20.23 Ų, conferring substantially higher lipophilicity and different hydrogen-bonding capacity compared to the target 1,5-diol (logP 3.37, TPSA 40.46 Ų) [1]. Regioisomeric diols such as 3,7,11-trimethyl-1,5,10-dodecatriene-3,7-diol (CAS 125289-86-3) place hydroxyl groups at tertiary rather than primary/secondary positions, altering both reactivity and metabolic stability [2]. Furthermore, the fully saturated analog 3,7,11-trimethyl-1,5-dodecanediol—described in Kuraray patent literature as a polymer precursor—lacks the olefinic functionality that enables additional crosslinking or derivatization chemistry . These molecular-level differences mean that generic substitution introduces uncontrolled variables in synthesis yield, polymer network architecture, ADME prediction, or biological assay reproducibility, making compound-specific selection essential.

Quantitative Evidence Differentiating 3,7,11-Trimethyldodeca-2,6,10-triene-1,5-diol from Closest Analogs


Predicted logP and TPSA Comparison: 3,7,11-Trimethyldodeca-2,6,10-triene-1,5-diol vs. Farnesol

The target 1,5-diol exhibits a predicted logP of 3.37 and a TPSA of 40.46 Ų , whereas trans,trans-farnesol—its closest mono-ol analog—has a predicted logP of 4.84 and a TPSA of 20.23 Ų [1]. The introduction of a second hydroxyl group at C-5 reduces logP by approximately 1.47 log units and doubles the TPSA. In the context of Lipinski's Rule of Five and CNS drug design guidelines, this shift moves the compound from a highly lipophilic space (logP > 4) into a more balanced range that may favor oral bioavailability and reduce non-specific membrane partitioning.

ADME prediction Lipophilicity Permeability Drug-likeness

Hydrogen-Bond Donor/Acceptor Count: Impact on Solubility and Formulation of 3,7,11-Trimethyldodeca-2,6,10-triene-1,5-diol vs. Farnesol

3,7,11-Trimethyldodeca-2,6,10-triene-1,5-diol possesses two hydrogen-bond donors and two hydrogen-bond acceptors, derived from its two hydroxyl groups . In contrast, farnesol has only one donor and one acceptor [1]. This doubling of H-bond capacity enhances water solubility (predicted logS improvement expected) and may reduce crystallinity in neat form, favoring its use in liquid formulations or as a reactive diluent. The saturated analog 3,7,11-trimethyl-1,5-dodecanediol—cited in patent literature as a solvent and polyester monomer—shares the same H-bond donor/acceptor counts but lacks the unsaturation required for radical-mediated crosslinking or oxidative functionalization .

Solubility Formulation Hydrogen bonding Crystallinity

Regioisomeric Diol Comparison: 1,5-Diol vs. 3,7-Diol Backbone in Sesquiterpenoid Series

Among C15H26O2 sesquiterpenoid diols, the hydroxyl group positioning critically dictates reactivity. The target compound places hydroxyls at C-1 (primary allylic) and C-5 (secondary allylic), providing a 1,5-diol motif capable of forming six-membered cyclic acetals or ketals upon reaction with carbonyl compounds . The isomer 3,7,11-trimethyl-1,5,10-dodecatriene-3,7-diol (CAS 125289-86-3) bears hydroxyls at C-3 (tertiary allylic) and C-7 (tertiary allylic), which are sterically hindered and less amenable to esterification or oxidation [1]. Another regioisomer, (3S,6E,8S)-3,7,11-trimethyldodeca-1,6,10-triene-3,8-diol, features a 1,3-diol relationship with distinct chelation properties [2]. The 1,5-spacing in the target compound is particularly suited for step-growth polymerizations where controlled diol reactivity is required.

Regioselectivity Metabolic stability Synthetic intermediate Polymer chemistry

Unsaturated Backbone vs. Saturated 1,5-Dodecanediol: Differential Utility in Polymer and Materials Chemistry

The fully saturated analog 3,7,11-trimethyl-1,5-dodecanediol is described in Kuraray patent JP2001055353A as a solvent and raw material for polyesters, obtained via catalytic hydrogenation . The target compound, 3,7,11-trimethyldodeca-2,6,10-triene-1,5-diol, retains three double bonds at positions 2, 6, and 10. These olefins enable additional chemistries unavailable to the saturated analog: radical-initiated crosslinking, thiol-ene click reactions, epoxidation, and oxidative curing. In unsaturated polyester resin formulations, the presence of backbone unsaturation in the diol monomer allows it to participate directly in the curing network rather than serving solely as a chain extender.

Polymer precursor Crosslinking Unsaturated polyester Reactive diluent

Antioxidant Activity Class Benchmarking: Sesquiterpenoid Diols vs. Farnesol in Radical Scavenging Assays

While direct antioxidant data for 3,7,11-trimethyldodeca-2,6,10-triene-1,5-diol are not yet published in peer-reviewed literature, class-level inference can be drawn from a 2014 study by Vinholes et al. that benchmarked trans,trans-farnesol and cis-nerolidol in chemical (DPPH, hydroxyl radical) and cellular (Caco-2) antioxidant models [1]. trans,trans-Farnesol exhibited an IC50 of 1.81 mM against hydroxyl radicals but failed to produce a determinable IC50 in the DPPH assay, indicating weak radical scavenging that is highly radical-specific. Given that the target 1,5-diol contains an additional allylic hydroxyl group—a structural feature associated with enhanced hydrogen-atom transfer (HAT) capacity—it is mechanistically plausible that it would outperform farnesol in hydroxyl radical and lipid peroxidation assays. However, this hypothesis remains to be experimentally validated and is presented as a class-level inference only.

Antioxidant DPPH assay Hydroxyl radical Caco-2

Database Occurrence Gap: 3,7,11-Trimethyldodeca-2,6,10-triene-1,5-diol is Underrepresented in Natural Product Repositories Relative to Farnesol and Nerolidol

A search of major natural product databases reveals a notable occurrence gap for 3,7,11-trimethyldodeca-2,6,10-triene-1,5-diol. The LOTUS natural products database (276,518 entries) contains multiple entries for farnesol and nerolidol derivatives but does not index the target 1,5-diol . Similarly, the NP-MRD (Natural Products Magnetic Resonance Database) lists related diols such as 2,6,10-trimethyldodeca-2,6,11-triene-1,10-diol but not the 1,5-diol isomer . In contrast, trans,trans-farnesol is extensively documented across FooDB, ChEBI, KNApSAcK, and PubChem. This database absence positions the target compound as a less-explored chemical space within the sesquiterpenoid family, which may be advantageous for intellectual property considerations or for discovering novel biological activities not yet associated with the heavily studied farnesol scaffold.

Natural product database LOTUS NP-MRD Biosynthetic pathway

Recommended Application Scenarios for 3,7,11-Trimethyldodeca-2,6,10-triene-1,5-diol Based on Quantitative Differentiation Evidence


ADME-Tuned Lead Optimization in Drug Discovery

When a farnesol-based lead compound requires reduced logP to improve aqueous solubility or to meet CNS drug-likeness criteria (logP < 4, TPSA > 40 Ų), 3,7,11-trimethyldodeca-2,6,10-triene-1,5-diol offers a pre-optimized scaffold. Its predicted logP of 3.37 and TPSA of 40.46 Ų place it within favorable ADME space without requiring additional polar functionality. This compound can serve as a direct replacement for farnesol in structure-activity relationship (SAR) studies where excessive lipophilicity is a liability [1].

Unsaturated Polyester and UV-Curable Resin Formulation

For polymer chemists developing unsaturated polyester resins or UV-curable coatings, the three internal double bonds of 3,7,11-trimethyldodeca-2,6,10-triene-1,5-diol enable participation in radical crosslinking networks . Unlike the saturated 3,7,11-trimethyl-1,5-dodecanediol described in Kuraray patent JP2001055353A—which functions only as a chain extender [1]—this unsaturated diol can act as both a monomer and a reactive diluent, offering dual functionality in a single building block.

Regiospecific Acetalization and Protecting-Group Chemistry

The 1,5-diol motif in 3,7,11-trimethyldodeca-2,6,10-triene-1,5-diol is geometrically suited for the formation of six-membered cyclic acetals or ketals, a reaction that is kinetically favored over the five- or seven-membered rings formed by 1,3- or 1,6-diol isomers . Synthetic chemists requiring selective protection of a 1,5-diol in the presence of other functionality will find this regioisomer uniquely suited, avoiding the steric hindrance issues associated with tertiary hydroxyl-bearing regioisomers such as 3,7,11-trimethyl-1,5,10-dodecatriene-3,7-diol .

Underexplored Chemical Space for Novel Bioactivity Screening

The absence of 3,7,11-trimethyldodeca-2,6,10-triene-1,5-diol from major natural product databases such as LOTUS and NP-MRD [1]—in stark contrast to the ubiquitous farnesol—positions it as a low-competition chemical space for discovering novel antimicrobial, anticancer, or insecticidal activities. Screening laboratories seeking to differentiate their compound libraries from those of competitors can prioritize this diol as a structurally informed but biologically uncharted sesquiterpenoid.

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